BenchChemオンラインストアへようこそ!

5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid

ERAP1 inhibition Target selectivity Structure-Activity Relationship

5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid (CAS 926223-80-5), also systematically named 4-(methylsulfamoyl)-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid, is a synthetic biphenyl carboxylic acid derivative with the molecular formula C15H12F3NO5S and a molecular weight of 375.32 g/mol. The compound features a benzoic acid core substituted with a methylsulfamoyl group at the 4-position and a trifluoromethoxyphenyl group at the 2'-position of the biphenyl system.

Molecular Formula C15H12F3NO5S
Molecular Weight 375.32
CAS No. 926223-80-5
Cat. No. B2932000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid
CAS926223-80-5
Molecular FormulaC15H12F3NO5S
Molecular Weight375.32
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC(=C(C=C1)C2=CC=CC=C2OC(F)(F)F)C(=O)O
InChIInChI=1S/C15H12F3NO5S/c1-19-25(22,23)9-6-7-10(12(8-9)14(20)21)11-4-2-3-5-13(11)24-15(16,17)18/h2-8,19H,1H3,(H,20,21)
InChIKeyVQNRPXDLKCXQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid (CAS 926223-80-5): Structural Identity and Evidence Context


5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid (CAS 926223-80-5), also systematically named 4-(methylsulfamoyl)-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid, is a synthetic biphenyl carboxylic acid derivative with the molecular formula C15H12F3NO5S and a molecular weight of 375.32 g/mol . The compound features a benzoic acid core substituted with a methylsulfamoyl group at the 4-position and a trifluoromethoxyphenyl group at the 2'-position of the biphenyl system . It is commercially available as a research chemical from multiple suppliers, with catalog listings indicating purity levels of at least 95% . Critically, no peer-reviewed primary research articles, patents with quantitative structure-activity relationship (SAR) data, or authoritative bioactivity databases were identified that provide quantitative pharmacological, inhibitory, or selectivity data for this specific compound. This evidence gap is the dominant factor for scientific selection and procurement decisions.

Why Generic Substitution of 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid Poses a High Scientific Risk


The phenyl-sulfamoyl-benzoic acid chemotype is a known pharmacophore for modulating therapeutically relevant targets, particularly endoplasmic reticulum aminopeptidase 1 (ERAP1) [1]. Within this class, minor structural modifications—such as the nature and position of substituents on the biphenyl scaffold—can profoundly affect target engagement, selectivity, and functional activity. For example, related phenyl-sulfamoyl-benzoic acid derivatives have been shown to act as both competitive inhibitors and allosteric activators of ERAP1 depending on the specific substitution pattern [2]. Therefore, assuming that any in-class compound can be interchanged with 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid without verified comparative data is scientifically unsound. The absence of published quantitative activity data for CAS 926223-80-5 means that its biological and pharmacological profile relative to structurally characterized analogs is entirely unknown. Generic substitution, in this context, introduces an unquantifiable risk of target inactivity, off-target effects, or altered functional outcomes—risks that cannot be mitigated without new experimental validation.

Quantitative Evidence Guide: 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid Versus Comparators


Documented Bioactivity Gap for 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid Relative to the Phenyl-sulfamoyl-benzoic acid Class

A comprehensive search across primary literature, patents, and authoritative bioactivity databases (PubChem, ChEMBL, BindingDB) failed to identify any quantitative inhibitory constant (IC50, Ki), selectivity ratio, functional assay result, or ADME/Tox data for 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid (CAS 926223-80-5). In contrast, structurally related phenyl-sulfamoyl-benzoic acid analogs, such as compound 3 (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid), have demonstrated complex, dual-mode modulation of ERAP1, with competitive inhibition of physiological peptide substrates and allosteric activation of small-molecule substrates [1]. The commercial availability of CAS 926223-80-5 with specifications limited to identity and purity (≥95%) further confirms the absence of any disclosed biological characterization. This evidence gap means that the compound's differentiation from in-class analogs is currently undefined and cannot be quantified.

ERAP1 inhibition Target selectivity Structure-Activity Relationship

Research Application Scenarios for 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid Based on Evidence Profile


De Novo SAR Exploration of Phenyl-sulfamoyl-benzoic acid ERAP1 Modulators

The compound is most appropriately procured as a novel scaffold element for a de novo structure-activity relationship (SAR) campaign focused on ERAP1 modulation. Given the established pharmacological relevance of the phenyl-sulfamoyl-benzoic acid class [1] and the unknown quantitative profile of CAS 926223-80-5, its primary value lies in serving as a starting point for systematic derivatization. In this scenario, the absence of existing data is not a liability but a prerequisite: the compound's differentiation will be generated experimentally by the user. Procurement specifications should mandate identity confirmation (NMR, LCMS) and purity (≥95% by HPLC), as documented in vendor listings .

Tool Compound Selectivity Panel Profiling

Once minimal target engagement is established, the compound can be submitted to broad-panel selectivity screening to define its pharmacological fingerprint. This scenario leverages the compound's unique combination of a methylsulfamoyl and ortho-trifluoromethoxy substituent on a biphenyl acid core—a substitution pattern not commonly described in the ERAP1 modulator patent literature [1]. The quantitative selectivity data generated (e.g., against ERAP2, IRAP, or unrelated aminopeptidases) will constitute the first differentiation evidence for this chemical entity.

Physicochemical and Stability Benchmarking for Biphenyl Acid Library Design

The compound can serve as a reference standard for assessing the impact of its specific substitution pattern on key physicochemical properties: aqueous solubility, logD, chemical stability, and plasma protein binding. These parameters can be compared against published data for other phenyl-sulfamoyl-benzoic acid analogs [1] to understand how the methylsulfamoyl/trifluoromethoxy combination influences drug-like properties. This application scenario is defensible because the compound's structural identity is well-defined , even though its bioactivity is not.

Negative Control Validation in ERAP1 Biochemical Assays

If in-house testing reveals that CAS 926223-80-5 lacks significant ERAP1 modulatory activity despite its class membership, it may find utility as a structurally matched negative control. In this application, its value is defined by its demonstrated inactivity relative to a known active analog, such as Compound 3 [1]. This scenario transforms the current evidence gap into a definitive functional characteristic through rigorous head-to-head testing, thereby generating the comparative data that is currently absent from the public domain.

Quote Request

Request a Quote for 5-(Methylsulfamoyl)-2-[2-(trifluoromethoxy)phenyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.